REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.[Li+].CCC[CH2-].CON(C)[C:16](=[O:18])[CH3:17]>O1CCCC1>[CH3:7][N:5]1[CH:6]=[C:2]([C:16](=[O:18])[CH3:17])[CH:3]=[N:4]1 |f:1.2|
|
Name
|
|
Quantity
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41.3 mL
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Type
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reactant
|
Smiles
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BrC=1C=NN(C1)C
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Name
|
|
Quantity
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750 mL
|
Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
160 mL
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Type
|
reactant
|
Smiles
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[Li+].CCC[CH2-]
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Name
|
|
Quantity
|
40.9 mL
|
Type
|
reactant
|
Smiles
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CON(C(C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the −78° C. reaction mixture
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Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. over 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The reaction was then quenched with saturated aqueous sodium chloride solution (50 mL), and volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
ADDITION
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Details
|
The residue was diluted with ethyl acetate (1000 mL)
|
Type
|
ADDITION
|
Details
|
treated with magnesium sulfate
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Type
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STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
Gradient: 5% to 100% ethyl acetate in heptane) to provide a pale yellow oil that
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |